4-(Pyridin-2-yldisulfanyl)pentanoic acid, also known as 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid, is a chemical compound primarily utilized in the field of bioconjugation, specifically in the synthesis of antibody-drug conjugates (ADCs). This compound features a unique disulfide bond that allows for controlled cleavage under reducing conditions, making it an essential component in targeted drug delivery systems aimed at enhancing therapeutic efficacy while minimizing systemic toxicity. The source of this compound is predominantly found in chemical supply companies and research institutions focusing on drug development and biochemistry .
Classification:
The synthesis of 4-(Pyridin-2-yldisulfanyl)pentanoic acid typically involves the formation of a disulfide bond between a pyridine derivative and a thiol-containing compound. The general synthetic route includes:
The molecular structure of 4-(Pyridin-2-yldisulfanyl)pentanoic acid consists of:
4-(Pyridin-2-yldisulfanyl)pentanoic acid primarily undergoes cleavage reactions due to its disulfide bond.
The cleavage results in the formation of corresponding thiol and pyridine derivatives, which are critical for releasing the active drug in ADC applications .
The mechanism of action for 4-(Pyridin-2-yldisulfanyl)pentanoic acid involves its role as a cleavable linker in ADCs.
The efficacy of this mechanism is influenced by factors such as:
Physical and chemical properties are crucial for determining handling procedures and application methods in laboratory settings .
4-(Pyridin-2-yldisulfanyl)pentanoic acid has several scientific applications, particularly in drug development:
This compound represents a significant advancement in targeted therapeutics, providing researchers with tools to improve drug design and delivery strategies effectively.
Solid-phase synthesis enables precise assembly of disulfide-containing antibody-drug conjugate linkers like 4-(pyridin-2-yldisulfanyl)pentanoic acid (CAS 1537891-69-2 or 107348-49-2). This approach immobilizes the growing molecule on a resin, permitting iterative coupling reactions under controlled conditions. The synthesis typically initiates with attachment of a protected mercaptan derivative (e.g., 4-sulfanylpentanoic acid) to Wang or Rink amide resin via its carboxylic acid group, using coupling agents such as N,N'-diisopropylcarbodiimide and 4-dimethylaminopyridine [3] [6]. Subsequent deprotection reveals the thiol group, which undergoes oxidative disulfide formation with 2,2'-dithiodipyridine. This generates the immobilized pyridinyldisulfanyl intermediate, which is ultimately cleaved from the resin under acidic conditions (e.g., 95% trifluoroacetic acid) to yield the target compound [6].
Critical parameters for optimization include:
Table 1: Solid-Phase Synthesis Optimization Parameters
Parameter | Optimal Condition | Purity Impact |
---|---|---|
Coupling Temperature | 25°C | >95% |
Oxidizing Agent | 0.1M I₂ in DMF | 98% yield |
Cleavage Time | 2 hours | Minimal scrambling |
Deprotection Reagent | Triisopropylsilane/TFA (2.5% v/v) | Complete removal |
This methodology achieves >95% purity (HPLC) with isolated yields exceeding 70%, providing material suitable for antibody-drug conjugate construction without chromatography [3] [6].
Solution-phase conjugation exploits the electrophilic character of the pyridinyldisulfanyl moiety in 4-(pyridin-2-yldisulfanyl)pentanoic acid (molecular weight: 257.37 g/mol). The compound reacts selectively with cysteine thiols via thiol-disulfide exchange, forming stable asymmetric disulfides essential for antibody-drug conjugate assembly [1] [4]. Key reaction variables include:
The reaction progress is monitored by ultraviolet-visible spectroscopy (tracking pyridine-2-thione release at 343 nm, ε = 8,080 M⁻¹cm⁻¹) and high-performance liquid chromatography [1] [6]. Conjugation efficiency depends critically on cysteine accessibility; engineered antibodies with reduced interchain disulfides show >90% conjugation efficiency versus 40–60% for native immunoglobulins [4] [6].
Table 2: Solution-Phase Conjugation Efficiency in Various Solvents
Solvent System | Temperature (°C) | Reaction Time (h) | Conjugation Efficiency (%) |
---|---|---|---|
PBS (pH 7.4) | 25 | 2 | 92 ± 3 |
DMF:PBS (1:1) | 4 | 4 | 87 ± 2 |
Acetonitrile:Water (3:7) | 25 | 1.5 | 78 ± 4 |
Post-conjugation purification employs tangential flow filtration or size exclusion chromatography to remove unreacted linker and pyridine-2-thione byproducts, yielding homogeneous antibody-drug conjugates with drug-to-antibody ratios of 2–4 [1] [6]. The disulfide bond demonstrates enhanced stability versus aliphatic disulfides due to the pyridine ring’s electron-withdrawing effect, reducing premature drug release during circulation [3] [4].
The pentanoic acid moiety of 4-(pyridin-2-yldisulfanyl)pentanoic acid requires activation for covalent attachment to amine-containing payloads (e.g., camptothecins or next-generation taxoids). Optimization focuses on maximizing activation efficiency while preserving the acid-labile disulfide bond [4] [6].
Activation Strategies:
Critical parameters for N-hydroxysuccinimide ester formation:
1. Solvent Water Content: <0.01% (prevents hydrolysis) 2. *N*-(3-Dimethylaminopropyl)-*N*'-ethylcarbodiimide Hydrochloride Equivalents: 1.5 3. *N*-Hydroxysuccinimide Equivalents: 2.0 4. Reaction Progress Monitoring: Thin-layer chromatography (Rf shift 0.15→0.65 in ethyl acetate/hexanes)
Activated linkers exhibit stability profiles suitable for multistep bioconjugation. N-hydroxysuccinimide esters retain >90% reactivity after 24 hours at -20°C in dimethylformamide, facilitating storage and batch processing [4]. Post-activation purification employs silica gel chromatography (ethyl acetate/hexane gradients) or precipitation from diethyl ether/hexane mixtures, maintaining linker purity >98% as verified by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [3] [4]. Successful conjugations demonstrate efficient drug release upon glutathione exposure (10 mM, pH 7.4), confirming retained disulfide lability after carboxylic acid derivatization [1] [6].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3